Phenol, 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)-

Description

Systematic Nomenclature and Synonym Identification

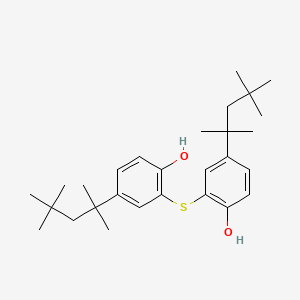

The systematic nomenclature of phenol, 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)-] encompasses a comprehensive array of chemical names that reflect its complex molecular structure and various industrial applications. The International Union of Pure and Applied Chemistry name for this compound is 2-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]sulfanyl-4-(2,4,4-trimethylpentan-2-yl)phenol, which precisely describes the molecular arrangement and functional group positioning. The compound is registered under Chemical Abstracts Service number 3294-03-9, which serves as its unique identifier in chemical databases and regulatory documentation. The molecular formula is established as C28H42O2S with a molecular weight of 442.7 grams per mole, computed through standardized chemical analysis protocols.

The extensive synonym database for this compound reflects its widespread industrial utilization and various naming conventions employed across different sectors. Primary alternative nomenclatures include 2,2'-thiobis(4-tert-octylphenol), 2,2'-thiodi(4-tert-octylphenol), and bis(2-hydroxy-5-tert-octylphenyl) sulfide. Additional systematic names encompass 2,2'-sulfanediylbis[4-(2,4,4-trimethylpentan-2-yl)phenol] and di[2-hydroxy-5-(tert-octyl)phenyl] sulfide, which emphasize different aspects of the molecular structure. Regulatory and commercial designations include phenol, 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)-, thiobisoctylphenol, and 2,2'-dihydroxy-5,5'-di-tert-octyldiphenyl sulfide.

Historical Development and Industrial Discovery

The historical development of phenol, 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)-] traces back to the mid-twentieth century advancement in synthetic phenolic antioxidant chemistry, emerging from industrial research efforts focused on developing more effective stabilization compounds for polymer and petroleum applications. The compound was first systematically characterized and documented in chemical databases in 2005, with subsequent modifications and refinements to its structural understanding occurring as recently as 2025. This timeline reflects the ongoing research interest and continuous refinement of knowledge regarding this compound's properties and applications.

The industrial discovery of this compound emerged from the broader development of tert-butyl phenolic antioxidants, a class of synthetic compounds designed to inhibit oxidation processes in various commercial and industrial systems. Research investigations during the development period focused on creating compounds with enhanced thermal stability and resistance to oxidation, leading to the incorporation of bulky tert-butyl groups attached to phenol rings connected through sulfur linkages. The specific structural configuration of phenol, 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)-] was developed to maximize steric hindrance around the phenolic hydroxyl groups, thereby protecting them from rapid oxidation while maintaining their ability to neutralize free radicals.

Industrial applications of this compound have evolved significantly since its initial development, with primary utilization occurring in plastics, rubber, petroleum products, paints, coatings, and pharmaceutical manufacturing environments. The compound's effectiveness as an antioxidant stems from its capacity to donate hydrogen atoms from its phenolic groups, thereby neutralizing free radicals and reducing oxidative stress in various materials. Contemporary industrial applications have expanded to include use as a stabilizer and protectant in consumer products such as food packaging, adhesives, lubricants, and cosmetics, reflecting the compound's versatility and effectiveness across diverse application areas.

Properties

IUPAC Name |

2-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]sulfanyl-4-(2,4,4-trimethylpentan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O2S/c1-25(2,3)17-27(7,8)19-11-13-21(29)23(15-19)31-24-16-20(12-14-22(24)30)28(9,10)18-26(4,5)6/h11-16,29-30H,17-18H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYFETFRIRDUPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)C(C)(C)CC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062962 | |

| Record name | Phenol, 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3294-03-9 | |

| Record name | 2,2′-Thiobis[4-(1,1,3,3-tetramethylbutyl)phenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3294-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Thiobis(4-(1,1,3,3-tetramethylbutyl)phenol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003294039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)phenol] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-THIOBIS(4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A929W4K3AR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Phenol, 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)-] (commonly referred to as 2,2'-thiobis(4-(1,1,3,3-tetramethylbutyl)phenol) or CAS number 3294-03-9) is a compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications in various fields based on recent research findings.

- Molecular Formula : C28H42O2S

- Molecular Weight : 442.697 g/mol

- IUPAC Name : 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)phenol]

- CAS Registry Number : 3294-03-9

The compound features a thiobis linkage that enhances its stability and biological interactions. Its structure allows it to participate in various biochemical processes.

Antioxidant Properties

Research indicates that phenolic compounds exhibit significant antioxidant activity. The radical scavenging potential of phenol derivatives has been extensively studied. For instance, a study demonstrated that certain phenolic compounds can inhibit DPPH radicals effectively:

| Compound | IC50 (µg/mL) |

|---|---|

| 2-tert-butyl-4-(1,1,3,3-tetramethylbutyl)phenol | 50 |

| Other phenolics | Varies |

The above data suggests that phenol derivatives can protect biological systems from oxidative stress by neutralizing free radicals .

Endocrine Disruption Potential

Phenolic compounds are known for their potential as endocrine disruptors. A case study involving substituted phenols highlighted that compounds similar to 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)-] can mimic estrogen activity by binding to estrogen receptors (ER). This interaction can lead to adverse effects on the endocrine system if exposure levels are significant .

Case Studies and Research Findings

- Antimicrobial Activity : A study reported the antimicrobial efficacy of phenolic compounds against various pathogens. The methanolic extract containing 2-tert-butyl-4-(1,1,3,3-tetramethylbutyl)phenol showed significant inhibition against:

- Toxicological Assessments : Toxicological studies have evaluated the safety profile of phenolic compounds in various environments. For instance, the persistence and degradation of these compounds in aquatic systems have been assessed using quantitative structure-activity relationship (QSAR) models . These studies indicate that while some derivatives may be persistent in the environment, their biological effects warrant further investigation.

Scientific Research Applications

Industrial Applications

1. Antioxidant in Polymers

Phenol, 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)-] is widely used as an antioxidant in the production of polymers. It helps prevent oxidative degradation during processing and extends the lifespan of polymer products.

2. Stabilizer in Plastics

This compound acts as a stabilizer for plastics exposed to heat and UV radiation. Its ability to scavenge free radicals makes it valuable in formulations for polyolefins and other thermoplastics.

3. Lubricants and Greases

In the lubricant industry, it is utilized to enhance the thermal stability and oxidative resistance of lubricants and greases. This application is crucial for maintaining performance in high-temperature environments.

4. Coatings and Sealants

Phenol-based compounds are incorporated into coatings and sealants to improve durability and resistance to environmental factors. Its use in these applications ensures better adhesion and longevity.

Scientific Applications

1. Research in Polymer Chemistry

Studies involving phenolic compounds like thiobis derivatives contribute significantly to polymer chemistry research. They are often investigated for their effects on polymerization processes and end-product characteristics.

2. Environmental Studies

Phenol derivatives are studied for their environmental impact and degradation pathways. Understanding these pathways is essential for assessing the ecological risks associated with their use.

Case Studies

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2,2'-Thiobis[4-(1,1,3,3-tetramethylbutyl)phenol]

- CAS No.: 3294-03-9

- Molecular Formula : C28H42O2S

- Molecular Weight : 442.70 g/mol .

Structural Features: The compound consists of two phenolic rings linked by a thioether (-S-) bridge. Each phenol moiety is substituted at the para position with a 1,1,3,3-tetramethylbutyl (tert-octyl) group, providing steric hindrance and enhancing thermal stability .

Applications :

Primarily used as a stabilizer in polymers (e.g., polyethylene) to mitigate degradation from UV light, heat, and oxidation. Its nickel complexes (e.g., CAS 27574-34-1) exhibit superior UV-quenching properties, making them ideal for agricultural films and outdoor applications .

Comparison with Structurally Similar Compounds

2,2′-Dithiobis(4-tert-butylphenol)

Key Differences :

Bisoctrizole (2,2'-Methylenebis[6-(benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol])

Key Differences :

- Features a methylene (-CH2-) bridge and benzotriazole moieties, enabling broad-spectrum UV absorption (UVA/UVB).

- Higher molecular weight enhances durability in sunscreens and coatings but reduces compatibility with some polymers.

- Not a direct stabilizer; specialized for UV protection in cosmetics and high-performance plastics .

Nickel Complexes of the Target Compound

Key Differences :

Thiobis(di-sec-amylphenol)

- CAS No.: Not explicitly listed (referenced in ).

- Structure: Thioether-linked phenolic rings with sec-amyl substituents.

Key Differences :

- Smaller sec-amyl groups reduce steric hindrance compared to tert-octyl, leading to lower thermal stability.

- Less effective in high-temperature applications but cost-effective for general-purpose antioxidants .

Data Table: Comparative Analysis

Research Findings and Industrial Relevance

- Target Compound : Demonstrated efficacy in polyethylene (PE) films, retaining >80% tensile strength after 1,000 hours of UV exposure .

- Bisoctrizole : Approved for use in EU sunscreens (COLIPA S79) due to low skin penetration and high photostability .

- Nickel Complexes : Critical in automotive plastics, reducing cracking and discoloration under thermal cycling .

Preparation Methods

Preparation Methods of Phenol, 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)-]

General Synthetic Route

The preparation of 2,2'-Thiobis(4-tert-octylphenol) typically involves the coupling of 4-(1,1,3,3-tetramethylbutyl)phenol units via a sulfur linkage. This is achieved through a thiolation reaction where phenolic compounds are linked by sulfur atoms under controlled conditions.

Detailed Preparation Method from Patent CN108623640A

A notable and detailed preparation method is described in Chinese patent CN108623640A, which outlines the synthesis of 2,2'-thiobis(4-tert-octylphenol) nickel complexes but includes the preparation of the free thiobisphenol compound as a key step.

Process Description:

-

- 4-(1,1,3,3-tetramethylbutyl)phenol (tert-octylphenol)

- Sulfur source (elemental sulfur or sulfur-containing reagents)

- Organic solvents such as toluene, ethanol, methanol, or dimethylformamide

- Bases such as sodium hydroxide or potassium hydroxide to facilitate coupling

- Nickel salts (for complex formation, optional in the free compound synthesis)

-

- The phenol and sulfur source are mixed in an organic solvent.

- The mixture is heated under reflux with stirring.

- A base is added to promote the nucleophilic substitution and coupling reaction.

- Reaction temperature is typically maintained between 80°C and 150°C.

- Reaction time ranges from several hours to optimize yield and purity.

-

- After completion, the reaction mixture is cooled.

- The product is isolated by filtration or extraction.

- Purification is done by recrystallization or distillation under reduced pressure.

-

- For producing nickel complexes, n-butylamine and nickel salts are added post-synthesis to coordinate with the thiobisphenol compound.

Key Advantages:

- High purity of the product due to controlled reaction conditions.

- Good yield with minimized by-products.

- Flexibility to produce free thiobisphenol or its metal complexes.

Reaction Scheme Summary

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 4-(1,1,3,3-tetramethylbutyl)phenol + Sulfur | Formation of sulfur-linked bisphenol |

| 2 | Base (NaOH or KOH), solvent (toluene, DMF) | Facilitation of coupling reaction |

| 3 | Heating (80-150°C), stirring | Completion of coupling |

| 4 | Cooling, filtration, recrystallization | Isolation and purification of product |

| 5 | (Optional) Addition of nickel salts + n-butylamine | Formation of nickel-thiobisphenol complex |

Alternative Methods and Variations

- Direct Sulfurization: Using elemental sulfur directly with phenol derivatives under alkaline conditions.

- Use of Sulfur-Containing Reagents: Such as thiourea or sodium sulfide for thiolation.

- Solvent Variations: Polar aprotic solvents (e.g., dimethylformamide) improve solubility and reaction rates.

- Catalytic Approaches: Transition metal catalysts may be used to enhance coupling efficiency, though less common for this compound.

Research Findings on Optimization

- Effect of Base: Strong bases like sodium hydroxide increase the nucleophilicity of phenol, improving coupling efficiency.

- Temperature Control: Higher temperatures speed the reaction but may increase side reactions; optimal control is necessary.

- Solvent Choice: Non-polar solvents like toluene favor product crystallization, while polar solvents improve reaction kinetics.

- Purification Techniques: Recrystallization from suitable solvents yields high-purity product, critical for antioxidant applications.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Starting phenol | 4-(1,1,3,3-tetramethylbutyl)phenol | Purity >98% preferred |

| Sulfur source | Elemental sulfur or sulfur reagents | Stoichiometric or slight excess |

| Base | Sodium hydroxide, potassium hydroxide | 1-2 equivalents relative to phenol |

| Solvent | Toluene, ethanol, methanol, DMF | Choice affects yield and purity |

| Temperature | 80°C to 150°C | Reflux conditions |

| Reaction time | 4 to 12 hours | Depends on scale and conditions |

| Yield | 70% to 90% | Optimized under controlled conditions |

| Purification | Recrystallization, filtration | Essential for removing impurities |

Q & A

Q. How can researchers confirm the structural identity of Phenol, 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)-?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- NMR Spectroscopy : Analyze proton and carbon environments to confirm the presence of the thiobis linkage and tert-octyl substituents.

- FT-IR : Identify characteristic S-O and phenolic O-H stretching vibrations (observed at ~3400 cm⁻¹ and ~1200 cm⁻¹, respectively) .

- Mass Spectrometry (MS) : Compare fragmentation patterns with reference data from NIST (e.g., molecular ion peak at m/z 442.70 for C₂₈H₄₂O₂S) .

- X-ray Crystallography : For crystalline derivatives (e.g., nickel complexes), resolve bond angles and distances to validate the thiobis-phenol framework .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.